molecular formula C15H17N3O3S2 B11181164 (5Z)-3-ethyl-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-ethyl-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11181164
M. Wt: 351.4 g/mol
InChI Key: YIKUDIZSJCRKNV-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-ethyl-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a piperazine moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ethyl-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common approach is the condensation of 4-(furan-2-ylcarbonyl)piperazine with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-ethyl-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thioxo group can be reduced to a thiol group under specific conditions.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the thioxo group may produce thiol derivatives.

Scientific Research Applications

(5Z)-3-ethyl-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-3-ethyl-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Acetylacetone: Another compound with a similar keto-enol tautomerism.

    Diketene: A related compound used in the synthesis of various organic molecules.

Uniqueness

What sets (5Z)-3-ethyl-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H17N3O3S2

Molecular Weight

351.4 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H17N3O3S2/c1-2-18-14(20)12(23-15(18)22)10-16-5-7-17(8-6-16)13(19)11-4-3-9-21-11/h3-4,9-10H,2,5-8H2,1H3/b12-10-

InChI Key

YIKUDIZSJCRKNV-BENRWUELSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/N2CCN(CC2)C(=O)C3=CC=CO3)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CN2CCN(CC2)C(=O)C3=CC=CO3)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.